Product packaging for 2-Phenyl-2-(piperazin-1-yl)acetic acid(Cat. No.:CAS No. 328269-46-1)

2-Phenyl-2-(piperazin-1-yl)acetic acid

Cat. No.: B2663272
CAS No.: 328269-46-1
M. Wt: 220.272
InChI Key: BGORWWYTHPSHCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Phenyl-2-(piperazin-1-yl)acetic acid (CAS 328269-46-1) is a high-value chemical building block of significant interest in pharmaceutical research and development. This compound features a molecular structure comprising a phenyl ring and a piperazine group linked through an acetic acid bridge (Molecular Formula: C12H16N2O2, Molecular Weight: 220.27) . The presence of the piperazine ring, a privileged scaffold in medicinal chemistry, makes this molecule a versatile precursor for constructing more complex bioactive molecules. The carboxylic acid functional group provides a reactive handle for facile derivatization, primarily through amide bond formation or esterification, enabling its integration into larger molecular architectures. This compound serves as a critical intermediate in the synthesis of potential pharmacologically active agents. Its structure is particularly relevant in exploring ligands for central nervous system (CNS) targets, where the piperazine moiety is commonly found. Researchers utilize this compound as a key starting material in designing and synthesizing compound libraries for high-throughput screening against various biological targets. Its applications extend to the development of potential therapeutics, where it can be coupled with other molecular fragments to create novel candidates for drug discovery programs. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B2663272 2-Phenyl-2-(piperazin-1-yl)acetic acid CAS No. 328269-46-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-2-piperazin-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11(10-4-2-1-3-5-10)14-8-6-13-7-9-14/h1-5,11,13H,6-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGORWWYTHPSHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328269-46-1
Record name 2-phenyl-2-(piperazin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Phenyl 2 Piperazin 1 Yl Acetic Acid and Its Analogues

Retrosynthetic Disconnection Strategies for 2-Phenyl-2-(piperazin-1-yl)acetic acid

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering multiple pathways for its synthesis. The primary disconnections involve the carbon-nitrogen bonds of the piperazine (B1678402) ring and the bond between the chiral center and the piperazine moiety.

One common strategy involves disconnecting the C-N bond between the α-carbon and the piperazine nitrogen. This leads to precursors such as a 2-phenyl-2-haloacetic acid derivative and piperazine. This approach is advantageous as it utilizes readily available starting materials.

Another key disconnection breaks the bond between the phenyl ring and the α-carbon, suggesting a synthetic route starting from a piperazinyl acetic acid derivative that can be arylated. Alternatively, disconnection of the carboxylic acid group points towards the functionalization of a pre-formed 2-phenyl-2-(piperazin-1-yl)alkane derivative.

More complex retrosynthetic approaches for α-amino acids, which can be adapted for this molecule, include multicomponent reactions via imines, tandem reactions, and modifications of glycine (B1666218) equivalents. researchgate.net These strategies can offer more convergent and efficient syntheses.

Classical Synthetic Routes to this compound

Classical synthetic methods remain fundamental in the preparation of this compound and its analogues. These routes often involve well-established reactions for forming the core structural components.

Amidation and Esterification Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a key functional handle for derivatization through amidation and esterification. These reactions are crucial for creating analogues with diverse pharmacological profiles.

Amidation: Amide coupling reactions are among the most frequently used transformations in pharmaceutical synthesis. researchgate.net The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, for instance, involves the reaction of a substituted piperazinyl acetic acid with an aniline (B41778) derivative, often facilitated by coupling agents. eurekaselect.com A common route to piperazine amides involves the Ugi three-component coupling or starting from α-toluic acid esters. nih.gov

Esterification: Esterification of the carboxylic acid can be achieved through various methods. For example, the reaction of phenylacetic acid with tert-butyl alcohol in the presence of a coupling agent and a base like DMAP can yield the corresponding tert-butyl ester. researchgate.net Ester derivatives of secondary metabolites are often synthesized to improve properties like bioavailability. medcraveonline.com The synthesis of piperazine-substituted aryl and aralkyl carboxylic acid esters, such as n-butyl esters, has also been reported. google.com

Carbon-Nitrogen Bond Forming Reactions for Piperazine Ring Incorporation

The formation of the carbon-nitrogen bond to introduce the piperazine ring is a critical step in many synthetic strategies.

One of the most direct methods is the nucleophilic substitution of a leaving group at the α-position of a phenylacetic acid derivative with piperazine. This approach is widely used due to the commercial availability of piperazine and its derivatives. nih.gov For instance, the reaction of an α-halo-phenylacetic acid ester with piperazine can directly yield the desired product.

Reductive amination is another powerful tool for C-N bond formation. nih.gov This can involve the reaction of an α-keto-phenylacetic acid with piperazine in the presence of a reducing agent. A continuous-flow method for C-N bond formation in the synthesis of a medicinally relevant piperazine derivative has been developed, consisting of a selective ester reduction followed by reductive amination. semanticscholar.org

Other methods for constructing the piperazine ring itself include the cyclization of 1,2-diamines. nih.gov A general approach involves the conversion of a primary amino group into a piperazine ring through the catalytic reductive cyclization of dioximes. nih.gov

Stereoselective Synthesis of Chiral Isomers and Enantiomeric Purity Control

The α-carbon of this compound is a chiral center, making stereoselective synthesis a crucial aspect for producing enantiomerically pure compounds.

Asymmetric synthesis of α-amino acids has been extensively studied, with methods like asymmetric hydrogenation of dehydro-amino acids and enantioselective alkylation or arylation of glycine being prominent examples. prismbiolab.com The asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate. acs.org

For piperazine-containing structures, chiral piperazin-2-ones can be synthesized through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which can then be converted to chiral piperazines. dicp.ac.cnrsc.org A concise synthetic method for constructing 3-substituted piperazine-2-acetic acid esters from 1,2-diamines derived from optically pure amino acids has been reported, although racemization was observed in the case of a 3-phenyl substituted product. nih.gov Chiral resolution of racemic mixtures is another common strategy to obtain enantiomerically pure isomers. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance. For this compound, this involves the use of sustainable and environmentally benign methods.

Photoredox catalysis offers a green approach for the synthesis of piperazines, utilizing organic photoredox catalysts to promote radical generation. mdpi.com This avoids the use of toxic reagents like tin. mdpi.com The sustainable synthesis of amino acids has also been explored through the catalytic fixation of molecular dinitrogen and carbon dioxide, although this is a more fundamental approach. rsc.org

The use of water as a solvent, minimizing the use of protecting groups, and employing catalytic reactions over stoichiometric ones are all key tenets of green chemistry that can be applied to the synthesis of this compound. The development of efficient, atom-economical reactions is a continuous goal in this area.

Palladium-Catalyzed and Other Transition Metal-Mediated Syntheses

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for the construction of complex molecules like this compound.

Palladium-Catalyzed Reactions: Palladium catalysts are particularly versatile for C-N bond formation. The Buchwald-Hartwig amination is a widely used method for coupling amines with aryl halides, which can be applied to the synthesis of N-arylpiperazines. nih.gov A palladium-catalyzed modular synthesis of substituted piperazines has been developed via the cyclization of propargyl carbonates with diamines. nih.govacs.orgacs.org This method allows for the creation of highly substituted piperazines under mild conditions. nih.govacs.orgacs.org Palladium-catalyzed asymmetric hydrogenation is also a key method for producing chiral piperazin-2-ones, which are precursors to chiral piperazines. dicp.ac.cnrsc.org

Other Transition Metal-Mediated Syntheses: Other transition metals also play a significant role. Copper-catalyzed Ullmann-Goldberg reactions can be used for N-arylation, though concerns about copper's toxicity and environmental impact exist. nih.gov Iron-nitrene catalysts have been used for the direct amination of the α-position of carboxylic acids. prismbiolab.com Nickel catalysis, in combination with photoredox catalysis, has been employed for the arylation of α-amino C(sp³)–H bonds. researchgate.net Furthermore, transition metal complexes with amino acids have been used in catalytic asymmetric synthesis. mdpi.com

The following table summarizes some of the key transition metal-catalyzed reactions applicable to the synthesis of this compound and its analogues:

Reaction TypeMetal CatalystKey Features
Buchwald-Hartwig Amination PalladiumForms C-N bonds between aryl halides and amines.
Asymmetric Hydrogenation Palladium, IridiumCreates chiral centers with high enantioselectivity. dicp.ac.cn
Modular Piperazine Synthesis PalladiumCyclization of propargyl carbonates with diamines. nih.govacs.orgacs.org
Ullmann-Goldberg Reaction CopperC-N bond formation, often requiring harsher conditions. nih.gov
α-C-H Amination IronDirect functionalization of carboxylic acids. prismbiolab.com
α-C-H Arylation Nickel/PhotoredoxArylation of α-amino C-H bonds. researchgate.net

Total Synthesis of Complex Molecular Architectures Incorporating this compound Scaffolds

While the classical total synthesis of natural products containing the this compound moiety is not extensively documented, this structural unit is a key component in the synthesis of numerous complex, non-natural molecules with significant therapeutic potential. The strategies employed often focus on the late-stage introduction of the piperazine group or the construction of a substituted phenylpiperazine core, which is then further elaborated.

A notable example is the development of a novel series of potent glycine transporter-1 (GlyT-1) inhibitors, which are investigated for the treatment of schizophrenia. nih.gov The synthesis of the most prominent member of this series, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, represents the construction of a complex molecular architecture built around a piperazinyl acetic acid analogue. nih.gov This multi-step synthesis highlights the methods used to assemble highly substituted and functionally dense molecules incorporating this scaffold.

Furthermore, the versatility of the piperazine core in building complex structures is demonstrated in the synthesis of novel hybrid heterocycles. acs.org In one approach, 4,4′-(piperazine-1,4-diyl)dibenzaldehyde was used as a central building block, which was then elaborated through reactions like the Hantzsch and Biginelli reactions to create large, symmetrical, and complex heterocyclic systems. acs.org

The synthesis of recently approved FDA drugs containing piperazine moieties also showcases the array of synthetic methods used to create complex molecules. nih.govmdpi.com Key strategies include:

Palladium-catalyzed Buchwald-Hartwig coupling: A primary method for forming the N-aryl bond between a piperazine and an aromatic ring.

Aromatic Nucleophilic Substitution (SNAr): Frequently used on electron-deficient (hetero)arenes to introduce the piperazine nucleophile. mdpi.com

Reductive Amination: A common technique for N-alkylation of the piperazine ring, often employing reagents like sodium triacetoxyborohydride. nih.gov

These methodologies are fundamental in assembling complex pharmaceutical agents where the piperazine ring, often as a phenylpiperazine derivative, is crucial for biological activity. For instance, the synthesis of acaricidal phenylpiperazine derivatives involves a sequential pathway including sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine (B1207034) to form the core structure, which is then further functionalized. nih.gov

Complex Molecule/AnalogueTherapeutic Target/UseKey Synthetic StrategiesReference
(R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acidGlyT-1 InhibitorAssembly of 2-arylsulfanyl-phenylpiperazine motif nih.gov
Hybrid Heterocycles (e.g., bis-acridinediones)AntimicrobialHantzsch reaction using a 4,4′-(piperazine-1,4-diyl)dibenzaldehyde core acs.org
Various FDA-Approved Drugs (e.g., Avatrombopag, Abemaciclib)Various (e.g., TPO receptor agonist, CDK4/6 inhibitor)SNAr, Pd-catalyzed coupling, Reductive amination nih.govmdpi.com
Acaricidal PhenylpiperazinesAcaricideMulti-step synthesis including cyclization with bis(2-chloroethyl)amine nih.gov

Combinatorial Chemistry and Library Synthesis of Derivatives

Combinatorial chemistry, particularly when coupled with solid-phase synthesis, provides a powerful platform for the rapid generation of large, diverse libraries of molecules for high-throughput screening. The piperazine scaffold, including piperazine-acetic acid derivatives, is well-suited for this approach due to its multiple points for diversification. 5z.com

A prime example is the production of a 15,000-member lead discovery library of piperazine-2-carboxamide (B1304950) derivatives. 5z.com This effort utilized two novel solid-phase synthetic routes and the Irori directed sorting technique. The core scaffold, piperazine-2-carboxylic acid, was orthogonally protected on its two amino groups, allowing for selective deprotection and functionalization. This strategy enabled the creation of two distinct 5,000-compound matrixes by varying the placement of amides, carbamates, sulfonamides, and ureas on the ring nitrogens, thereby maximizing the diversity of the library. 5z.com

The development of versatile and stereochemically diverse building blocks is crucial for successful library synthesis. Research has focused on creating sets of enantiomerically pure piperazine intermediates that can serve as starting materials for parallel synthesis. nih.gov A divergent, multi-step synthesis was developed to transform chiral amino acids into a complete set of 24 protected, chiral 2,5-disubstituted piperazines. nih.govfigshare.com These intermediates, with their defined stereochemistry and functional handles, are designed specifically for use in constructing complex and diverse piperazine libraries.

Solid-phase synthesis is a cornerstone of these combinatorial efforts. Methodologies have been developed for various piperazine-based scaffolds, including the synthesis of piperazinedione libraries on Kaiser oxime resin, which facilitates a mild, cyclative cleavage from the solid support. nih.gov Similarly, libraries of complex conjugates, such as (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been synthesized and screened for biological activity, demonstrating how the piperazine core can be linked to other pharmacophores to generate novel chemical entities. rsc.org

Library TypeCore ScaffoldSynthetic MethodologyLibrary SizeReference
Piperazine-2-carboxamidesPiperazine-2-carboxylic acidSolid-phase synthesis (Irori directed sorting)15,000 compounds 5z.com
Chiral 2,5-disubstituted piperazinesAmino acid-derived piperazine-2-acetic acid estersDivergent solution-phase synthesis24 intermediates for library synthesis nih.govfigshare.com
PiperazinedionesAmino acidsSolid-phase synthesis on Kaiser oxime resinCombinatorial library nih.gov
Triazole-piperazine conjugates(Piperazin-1-yl)methanoneSolution-phase synthesisA library of derivatives rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Phenyl 2 Piperazin 1 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of 2-Phenyl-2-(piperazin-1-yl)acetic acid. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the phenyl ring, the methine proton adjacent to the phenyl and piperazine (B1678402) groups, and the methylene (B1212753) protons of the piperazine ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The methine proton would likely be a singlet around δ 4.0-5.0 ppm, while the piperazine protons would present as complex multiplets in the upfield region (δ 2.5-3.5 ppm).

The ¹³C NMR spectrum would complement this by showing signals for the carboxylic acid carbon (δ 170-180 ppm), the aromatic carbons (δ 120-140 ppm), the methine carbon, and the piperazine carbons.

Multi-Dimensional NMR Techniques (e.g., 2D NOESY, COSY, HMBC)

To unambiguously assign all proton and carbon signals and to understand through-bond and through-space correlations, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the piperazine ring, confirming their connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. NOESY data can help determine the preferred conformation of the molecule in solution, for example, by showing spatial proximity between the methine proton and specific protons on the phenyl or piperazine rings.

Solid-State NMR for Polymorphic Studies

In the solid state, molecules can exist in different crystalline forms, known as polymorphs, which can have different physical properties. Solid-state NMR (ssNMR) is a powerful technique for studying these polymorphs. By analyzing the spectra of solid samples, differences in the local chemical environment and molecular packing can be detected, allowing for the identification and characterization of different polymorphic forms of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the determination of the elemental formula of this compound (C₁₂H₁₆N₂O₂). The monoisotopic mass of this compound is 220.1212 Da.

By employing tandem mass spectrometry (MS/MS), the fragmentation pathway of the molecule can be analyzed. Upon collision-induced dissociation, the parent ion breaks into smaller, characteristic fragment ions. A plausible fragmentation pathway for this compound could involve the loss of the carboxylic acid group (CO₂H), followed by fragmentation of the piperazine ring. Analyzing these fragments helps to confirm the molecular structure pieced together by NMR.

Predicted HRMS Adducts for C₁₂H₁₆N₂O₂

Adduct Type Calculated m/z
[M+H]⁺ 221.1285
[M+Na]⁺ 243.1104
[M-H]⁻ 219.1139
[M+K]⁺ 259.0844
[M+NH₄]⁺ 238.1550

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Crucially, as the molecule contains a chiral center at the carbon atom bearing the phenyl, piperazine, and carboxylic acid groups, X-ray crystallography can be used to determine its absolute stereochemistry (R or S configuration), provided a suitable crystal is grown. Furthermore, this technique reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding and van der Waals forces. These interactions are fundamental to the physical properties of the solid material.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectrum.

For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band for the carboxylic acid group (~2500-3300 cm⁻¹).

A sharp C=O stretching band for the carbonyl group (~1700 cm⁻¹).

C-H stretching bands for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic parts (~2800-3000 cm⁻¹).

N-H stretching from the piperazine ring (~3300 cm⁻¹).

C-N stretching vibrations (~1000-1200 cm⁻¹).

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion)

Since this compound is a chiral molecule, it will interact differently with left and right-circularly polarized light. Chiroptical techniques measure this differential interaction.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right-circularly polarized light. A CD spectrum provides information about the stereochemistry and conformation of the molecule, particularly around the chiral center and any chromophores like the phenyl ring.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. This technique can also be used to determine the stereochemistry of chiral compounds.

These chiroptical methods are invaluable for confirming the enantiomeric purity and assigning the absolute configuration of this compound, especially when X-ray crystallography is not feasible.

Computational Chemistry and Theoretical Modeling of 2 Phenyl 2 Piperazin 1 Yl Acetic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's electronic and geometric properties. mdpi.comrroij.com Methods like Density Functional Theory (DFT) and ab initio calculations solve approximations of the Schrödinger equation to model molecular behavior. mdpi.comnih.gov DFT, in particular, is widely used for its balance of accuracy and computational efficiency in studying drug-like molecules. rsc.org

A primary application of quantum chemical calculations is the optimization of the molecule's geometry to find its most stable three-dimensional structure. These calculations determine key parameters such as bond lengths, bond angles, and dihedral angles. For 2-Phenyl-2-(piperazin-1-yl)acetic acid, this would involve mapping the potential energy surface to identify the lowest energy conformers, which are crucial for understanding its physical properties and biological activity.

The electronic structure analysis reveals how electrons are distributed within the molecule. This includes calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Illustrative Data Table: Predicted Geometric Parameters Disclaimer: The following data is hypothetical and serves to illustrate the typical output of a quantum chemical calculation. No specific published data for this compound is available.

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-31G*)
Bond LengthC(phenyl)-C(chiral)1.52 Å
Bond LengthC(chiral)-N(piperazine)1.47 Å
Bond LengthC(chiral)-C(acid)1.53 Å
Bond AngleC(phenyl)-C(chiral)-N(piperazine)110.5°
Dihedral AnglePhenyl-C-N-Piperazine65.0°

Quantum chemical methods are highly effective at predicting various spectroscopic properties. protheragen.airsc.org By calculating vibrational frequencies, it is possible to simulate Infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm the molecular structure. youtube.com Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, allowing for the simulation of UV-Visible absorption spectra. rsc.orgscirp.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data. protheragen.ai

Illustrative Data Table: Predicted Spectroscopic Data Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific published computational studies for this compound are unavailable.

Spectroscopic MethodPredicted ParameterCalculated Value
IR SpectroscopyC=O Stretch (Carboxylic Acid)1715 cm⁻¹
¹³C NMR SpectroscopyC=O Chemical Shift175 ppm
UV-Vis Spectroscopyλ_max (in Ethanol)258 nm

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum calculations identify stable low-energy conformers, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. tandfonline.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the accessible conformational space in a simulated environment (e.g., in solution). youtube.comoup.com For this compound, an MD simulation could reveal how the molecule flexes and changes shape, identifying the most populated conformational states and the energy barriers between them. acs.org

In Silico Ligand-Target Interaction Prediction (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. pnrjournal.comijariie.com The process involves sampling a vast number of orientations and conformations of the ligand within the target's binding site and using a scoring function to rank the most favorable binding poses. researchgate.netox.ac.uk For this compound, docking studies could be used to hypothesize potential biological targets and predict the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. wisdomlib.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). jetir.orgwikipedia.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to create a mathematical equation that predicts the activity or property of new, untested compounds. jocpr.comnih.gov If a series of analogues of this compound were synthesized and tested, a QSAR model could be developed to guide the design of more potent or selective molecules.

Reaction Pathway and Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgacs.org By calculating the potential energy surface, researchers can identify the structures of transition states and intermediates along a reaction pathway. fiveable.menumberanalytics.com This provides a detailed, step-by-step understanding of how reactants are converted into products. For the synthesis of this compound, computational methods could be used to explore different synthetic routes, identify potential byproducts, and optimize reaction conditions by calculating activation energies and reaction thermodynamics.

Chemical Derivatization and Functionalization Strategies for 2 Phenyl 2 Piperazin 1 Yl Acetic Acid

Modifications at the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, allowing for the formation of various functional groups and the extension of the molecular structure.

The carboxyl group can be readily converted into esters, amides, and peptide linkages through standard coupling reactions. These modifications are fundamental in altering the compound's polarity, solubility, and ability to interact with biological targets.

Esterification is a common strategy to mask the polarity of the carboxylic acid or to create prodrugs. The synthesis of esters, such as methyl 2-phenyl-2-(piperazin-1-yl)acetate, can be achieved through reactions with the corresponding alcohol under acidic conditions or via alkylation of the carboxylate salt. rsc.orgnih.gov For instance, the reaction of tert-butyl 4-(2-methoxy-2-oxo-1-phenylethyl)piperazine-1-carboxylate with an acid like trifluoroacetic acid removes the Boc protecting group to yield the methyl ester of 2-phenyl-2-(piperazin-1-yl)acetic acid. rsc.org Another approach involves reacting N-methyl piperazine (B1678402) acetic acid with oxalyl chloride to produce the acid chloride, which can then be treated with alcohols to form the desired ester. google.com A concise synthetic route has been developed for 3-substituted piperazine-2-acetic acid esters starting from optically pure amino acids, showcasing the versatility in accessing various ester derivatives. nih.gov

Amide bond formation is another key modification. The carboxylic acid can be coupled with a wide range of primary and secondary amines to generate a diverse library of amide derivatives. This is typically accomplished using coupling reagents like propylphosphonic anhydride (B1165640) (T3P) in the presence of a base such as triethylamine (B128534). rsc.orgnih.gov This method has been employed to synthesize various N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide analogues. rsc.orgnih.gov The reaction involves activating the carboxylic acid, which then reacts with the amine to form the stable amide linkage. This strategy is central to building larger molecules and exploring interactions with biological receptors.

Peptide bond formation represents a specialized form of amidation, linking the carboxylic acid moiety to an amino acid or a peptide fragment. masterorganicchemistry.com This process requires careful selection of coupling reagents and protecting groups to prevent side reactions like epimerization. mdpi.com The formation of a peptide bond involves the condensation reaction between the carboxyl group of one molecule and the amino group of another. mdpi.com While direct synthesis can lead to multiple unwanted products, a protecting group strategy is typically employed. masterorganicchemistry.com The amine of one amino acid and the carboxylic acid of the other are protected, allowing for controlled coupling using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.com

Table 1: Examples of Carboxylic Acid Moiety Modifications
Derivative TypeReactant/Reagent ExampleCoupling Agent/ConditionProduct ExampleReference
EsterMethanol (B129727)Acid catalysis or AlkylationMethyl 2-phenyl-2-(piperazin-1-yl)acetate rsc.org
AmideBenzylaminePropylphosphonic anhydride (T3P), TriethylamineN-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide rsc.org
Amide3,5-Difluorobenzoic acid (on piperazine N) followed by amine couplingT3P, TriethylamineMethyl 2-(4-(3,5-difluorobenzoyl)piperazin-1-yl)-2-phenylacetate rsc.org
Peptide BondAmino Acid (e.g., Leucine)Dicyclohexylcarbodiimide (DCC) with protecting groupsDipeptide conjugate masterorganicchemistry.com

Further modifications of the carboxylic acid include its reduction to an alcohol or complete removal through decarboxylation.

Reduction of the carboxylic acid to a primary alcohol (2-phenyl-2-(piperazin-1-yl)ethanol) can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the planar carboxyl group into a tetrahedral carbon, significantly altering the molecule's shape and hydrogen bonding capabilities.

Decarboxylation , the removal of the carboxyl group as carbon dioxide, is another potential transformation. The decarboxylation of phenylacetic acids can occur under hydrothermal conditions or through acid catalysis, particularly if the resulting carbanion is stabilized. elsevierpure.comstackexchange.com For phenylacetic acid, the reaction yields toluene (B28343) and CO₂. elsevierpure.com The stability of the benzylic carbanion intermediate is key to this process. stackexchange.com While this reaction is well-documented for the parent phenylacetic acid, its application to the more complex this compound would depend on the specific reaction conditions required and the stability of the rest of the molecule under those conditions.

Functionalization of the Piperazine Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogens (N1 and N4), which are nucleophilic and represent key sites for functionalization. The presence of two nitrogen atoms allows for mono- or di-substitution, enabling the synthesis of a wide array of derivatives. encyclopedia.pub

The nitrogen atoms of the piperazine ring can readily undergo alkylation, acylation, and sulfonylation reactions.

N-Alkylation can be performed via nucleophilic substitution with alkyl halides or through reductive amination. mdpi.com For example, reacting a phenylpiperazine derivative with various alkyl halides in the presence of a base like potassium carbonate in DMF yields the corresponding 4-alkyl-phenylpiperazine derivatives. nih.gov This allows for the introduction of various alkyl and benzyl (B1604629) groups onto the piperazine nitrogen. nih.govresearchgate.net

N-Acylation involves the reaction of the piperazine nitrogen with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). This reaction is commonly used to introduce a variety of acyl groups. For instance, methyl 2-phenyl-2-(piperazin-1-yl)acetate can be acylated with 3,5-difluorobenzoic acid using T3P and triethylamine to yield the corresponding N-acyl derivative. rsc.org

N-Sulfonylation is achieved by reacting the piperazine with a sulfonyl chloride, such as trifluoromethanesulfonyl chloride (Tf₂O) or other arylsulfonyl chlorides, typically in the presence of a base. nih.govresearchgate.net This introduces a sulfonamide group, which can act as a hydrogen bond acceptor and can significantly alter the electronic properties of the piperazine ring.

Table 2: Examples of Piperazine Nitrogen Functionalization
Reaction TypeReagent ExampleBase/SolventFunctional Group IntroducedReference
N-AlkylationAlkyl Halide (e.g., Ethyl Iodide)K₂CO₃ / DMF-CH₂CH₃ nih.gov
N-BenzylationBenzyl ChlorideK₂CO₃ / DMF-CH₂Ph nih.gov
N-Acylation3-Cyano-5-(trifluoromethoxy)benzoic acidT3P, NEt₃ / CH₂Cl₂-CO-C₆H₃(CN)(OCF₃) rsc.org
N-SulfonylationTrifluoromethanesulfonyl chloride (Tf₂O)Pyridine or other base-SO₂CF₃ nih.gov
N-SulfonylationBenzenesulfonyl chlorideMethylene (B1212753) dichloride-SO₂Ph researchgate.net

The bifunctional nature of the piperazine ring makes it an excellent building block for the synthesis of more complex architectures, such as macrocycles and polycycles. Macrocyclic structures can be formed by linking the piperazine nitrogens with other reactive groups through long-chain linkers. For instance, piperazine-based macrocyclic ligands have been synthesized for applications in coordination chemistry. researchgate.net The synthesis often involves high-dilution condensation reactions between a di-functionalized piperazine and a suitable linking molecule. The inclusion of the piperazine ring imparts a degree of rigidity and specific coordination geometry to the resulting macrocycle. researchgate.net Similarly, the piperazine moiety is often incorporated into more complex polycyclic drug structures, where it can serve as a key scaffold to orient other pharmacophoric groups. mdpi.com

Substitutions and Modifications on the Phenyl Ring

The phenyl ring of this compound can be modified to explore how electronic and steric factors influence biological activity. These modifications can be introduced either by using a pre-substituted starting material (e.g., a substituted phenylacetic acid) in the synthesis or, less commonly, by direct functionalization of the phenyl ring on the final molecule.

Strategies for synthesizing analogs often involve starting with substituted phenylglycine or phenylacetic acid derivatives. nih.govnih.gov This allows for the introduction of a wide range of substituents, such as halogens, alkyl, alkoxy, nitro, or cyano groups, at various positions on the phenyl ring. For example, a series of inhibitors containing a 2-arylsulfanyl-phenylpiperazine motif have been identified, where substitutions like chloro and methoxy (B1213986) groups are present on the phenyl ring attached to the piperazine. nih.gov Similarly, research on N-arylpiperazine derivatives has shown that substituents like trifluoromethyl groups on the phenyl ring can be crucial for biological activity. researchgate.netmdpi.com

Direct functionalization of the phenyl ring on the complete this compound molecule via electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) could also be envisioned. However, the reactivity and regioselectivity of such reactions would be influenced by the existing activating/deactivating groups on the ring and potential side reactions at other functional groups in the molecule.

Electrophilic Aromatic Substitution Reactions

The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of these reactions is dictated by the electronic nature of the substituent attached to the ring, in this case, the 2-(piperazin-1-yl)acetic acid moiety.

Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration with H₂SO₄/HNO₃ or Friedel-Crafts reactions), the basic nitrogen atoms of the piperazine ring will be protonated. This protonation converts the substituent into a strongly electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta-position. Common EAS reactions applicable to this scaffold include nitration, halogenation, and sulfonation. For instance, treatment with chlorosulfonic acid has been used to achieve regioselective sulfonation on related phenylpiperazine structures. nih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions The following table illustrates potential EAS reactions on the this compound scaffold based on established chemical principles.

Reaction TypeElectrophile SourceTypical CatalystExpected Major Product
NitrationHNO₃H₂SO₄2-(3-Nitrophenyl)-2-(piperazin-1-yl)acetic acid
BrominationBr₂FeBr₃2-(3-Bromophenyl)-2-(piperazin-1-yl)acetic acid
SulfonationSO₃H₂SO₄3-(1-Carboxy-1-(piperazin-1-yl)methyl)benzenesulfonic acid

Cross-Coupling Reactions for Diverse Aryl/Heteroaryl Attachments

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl and heteroaryl substituents. mdpi.com To utilize these methods on this compound, the phenyl ring must first be functionalized with a suitable handle, typically a halide (e.g., Br, I) or a triflate group. This is usually achieved via an electrophilic halogenation reaction as described in the previous section.

Once a halogenated derivative such as 2-(4-bromophenyl)-2-(piperazin-1-yl)acetic acid is prepared, it can serve as a substrate in various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. It is widely used to synthesize biaryl structures. frontiersin.org

Buchwald-Hartwig Amination: This method forms a new C-N bond by coupling the aryl halide with an amine. This is a key reaction for synthesizing N-arylpiperazine derivatives. mdpi.comnih.gov

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne to create an arylethynyl moiety.

These reactions are valued for their broad substrate scope and functional group tolerance. Copper-catalyzed cross-coupling reactions have also been developed as a practical strategy for the N-arylation of piperazines with aryl iodides. researchgate.net

Table 2: Examples of Cross-Coupling Reactions on a Halogenated Precursor Based on a hypothetical precursor: 2-(4-Bromophenyl)-2-(piperazin-1-yl)acetic acid

Reaction NameCoupling PartnerCatalyst/Ligand SystemProduct Type
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄2-(Biphenyl-4-yl)-2-(piperazin-1-yl)acetic acid derivative
Buchwald-HartwigAniline (B41778)Pd₂(dba)₃ / BINAP2-(4-Anilinophenyl)-2-(piperazin-1-yl)acetic acid derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂ / CuI2-(4-(Phenylethynyl)phenyl)-2-(piperazin-1-yl)acetic acid derivative

Preparation of Bioconjugates and Chemical Probes for Research Applications (Non-Clinical)

The structure of this compound possesses two key functional handles that are readily exploited for the synthesis of bioconjugates and chemical probes: the carboxylic acid and the secondary amine of the piperazine ring. These probes are valuable tools in non-clinical research for studying biological systems.

Conjugation via the Carboxylic Acid: The carboxylic acid is a versatile handle for conjugation to amine-containing molecules such as peptides, proteins, or amino-functionalized fluorescent dyes and tags. The standard approach involves the activation of the carboxyl group using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). researchgate.net This forms an active ester intermediate that readily reacts with primary amines under mild conditions to yield a stable amide bond. This strategy is frequently employed in the synthesis of complex molecular probes. nih.gov

Conjugation via the Piperazine N-H: The secondary amine at the N-4 position of the piperazine ring provides another site for derivatization. It can undergo nucleophilic substitution with alkyl halides to attach linkers or reporter groups. researchgate.net Alternatively, acylation with activated carboxylic acids or sulfonyl chlorides allows for the introduction of a wide array of functionalities. nih.gov This N-substitution is a common strategy for modifying the properties of piperazine-containing compounds and attaching them to other molecules. nih.gov For example, phenyl-1,2,4-triazoline-3,5-diones (PTADs) have emerged as highly reactive moieties for bioconjugation, and a linker bearing this functionality could be attached to the piperazine nitrogen. mdpi.com

Table 3: Strategies for Bioconjugate and Probe Synthesis

Conjugation SiteReaction TypeReagentsAttached Moiety ExampleApplication
Carboxylic AcidAmide CouplingEDC, NHSAmine-functionalized Fluorophore (e.g., FITC-amine)Fluorescent Labeling
Carboxylic AcidAmide CouplingEDC, HOBtBiotin-amineAffinity-based Probing
Piperazine N-HN-AlkylationBromoacetyl-functionalized linkerLinker for solid-phase synthesisChemical Probe Synthesis
Piperazine N-HN-AcylationCarboxy-functionalized probe + coupling agentsPeptide or small molecule probeTargeted Probes

Mechanistic Biological Research and in Vitro Investigation of 2 Phenyl 2 Piperazin 1 Yl Acetic Acid Analogues

In Vitro Enzyme Inhibition and Activation Studies

Analogues of 2-Phenyl-2-(piperazin-1-yl)acetic acid have been the subject of numerous studies to assess their effects on various enzymes. A significant area of research has been their potential as inhibitors of enzymes implicated in inflammatory and neurological disorders.

One area of focus has been the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs. mdpi.com Research into phenoxy acetic acid derivatives, which share structural similarities with the phenylacetic acid core, has shown that specific analogues can exhibit potent and selective inhibition of COX-2. mdpi.com For instance, certain hydrazone derivatives of 2-(4-formylphenoxy)acetic acid demonstrated significant COX-2 inhibition with IC50 values in the nanomolar range. mdpi.com These studies highlight the potential for designing this compound analogues as selective COX-2 inhibitors.

Another enzyme target of interest is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), which is involved in the production of prostaglandin E2, a key mediator of inflammation and pain. nih.gov Virtual screening and subsequent synthesis have identified 2-(thiophen-2-yl)acetic acid derivatives as potential mPGES-1 inhibitors. nih.gov This suggests that the phenylacetic acid scaffold can be modified to target specific enzymes in the prostaglandin synthesis pathway.

Furthermore, N-phenyl piperazine (B1678402) derivatives have been investigated for their α-amylase inhibitory activity, which is relevant for the management of diabetes. biomedpharmajournal.org Certain synthesized derivatives showed robust inhibitory effects against α-amylase, indicating that this class of compounds could be explored for its potential in metabolic disorders. biomedpharmajournal.org

The table below summarizes the in vitro enzyme inhibitory activities of selected analogues.

Compound ClassTarget EnzymeKey Findings
Phenoxy Acetic Acid DerivativesCOX-2Potent and selective inhibition with IC50 values in the nanomolar range. mdpi.com
2-(Thiophen-2-yl)acetic Acid DerivativesmPGES-1Identified as potential inhibitors through virtual screening and synthesis. nih.gov
N-Phenyl Piperazine Derivativesα-AmylaseDemonstrated robust inhibitory effects. biomedpharmajournal.org

Receptor Binding Assays and Ligand Efficacy in Cell-Free or Cell-Based Systems

The piperazine moiety is a common pharmacophore in ligands for various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. Consequently, analogues of this compound have been extensively evaluated for their receptor binding affinities and functional activities.

Arylpiperazine derivatives have been designed and synthesized to target 5-HT1A receptors with high affinity and selectivity over α1-adrenoceptors. uab.cat For example, (S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine was identified as a potent 5-HT1A receptor agonist. uab.cat This demonstrates the importance of the aryl substituent on the piperazine ring for achieving high affinity and selectivity.

The piperazine ring's role in binding to α-adrenoceptors has also been investigated. nih.gov Prazosin-related compounds, where the piperazine ring was replaced with other cyclic diamines, were synthesized to probe a lipophilic binding pocket in the α1-adrenoceptor. nih.gov These studies revealed that specific stereoisomers of dialkylpiperazine derivatives exhibited high affinity and selectivity for α1-adrenoceptors. nih.gov

Furthermore, the piperazine moiety is a key component of many kinase inhibitors. mdpi.com While not directly analogues of this compound, these compounds highlight the versatility of the piperazine scaffold in targeting a wide range of receptors and enzymes. For example, Avapritinib is a potent inhibitor of mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA). mdpi.com

The following table presents the receptor binding affinities of representative analogues.

Compound/Analogue ClassReceptor TargetBinding Affinity (Ki or IC50)Functional Activity
(S)-2-[[4-(naphth-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine5-HT1AKi = 4.1 nM uab.catAgonist uab.cat
Prazosin-related dialkylpiperazine derivativesα1-adrenoceptorsHigh affinity nih.govAntagonist nih.gov
Flibanserin5-HT1A, Dopamine D4, 5-HT2AHigh affinity mdpi.comAgonist at 5-HT1A, weak partial agonist at D4, antagonist at 5-HT2A mdpi.com
VilazodoneSerotonin Transporter, 5-HT1ASub-nanomolar IC50 values mdpi.comInhibitor and Agonist mdpi.com

Structure-Activity Relationship (SAR) Studies for Defined Biological Targets (In Vitro and In Silico)

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound scaffold influence biological activity. These studies, often combining chemical synthesis, in vitro testing, and computational modeling, provide insights for designing more potent and selective compounds.

For GlyT-1 inhibitors based on a 2-arylsulfanyl-phenylpiperazine motif, SAR studies have shown that substitutions on both the phenyl ring and the piperazine moiety significantly impact potency. nih.gov For instance, the (R)-enantiomer of a 2-methyl-piperazin-1-yl-acetic acid derivative was found to be a potent GlyT-1 inhibitor. nih.gov

In the context of antimycobacterial agents, SAR studies of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates revealed that lipophilicity and specific substitutions on the phenyl ring are crucial for activity. mdpi.com For example, 1-[2-Hydroxypropyl-{(3-trifluoromethyl)- phenyl}carbamoyloxy]-4-(3,4-dichlorophenyl)piperazin-1-ium chloride was identified as a potent inhibitor of Mycobacterium tuberculosis. mdpi.com

Computational simulations and 3D-QSAR analysis have been employed to predict favorable substitutions on the arylpiperazine moiety for high 5-HT1A receptor affinity. uab.cat These studies predicted that voluminous substituents at the ortho and meta positions of the aryl group would be favorable. uab.cat

The table below highlights key SAR findings for different biological targets.

Compound SeriesBiological TargetKey SAR Findings
2-Arylsulfanyl-phenyl piperazinyl acetic acidsGlycine (B1666218) Transporter 1 (GlyT-1)The (R)-configuration of a methyl group on the piperazine ring and specific substitutions on the phenyl ring are critical for high potency. nih.gov
N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-based conjugatesMycobacterium tuberculosisIncreased lipophilicity and specific halogen substitutions on the phenyl ring enhance antimycobacterial activity. mdpi.com
Arylpiperazines5-HT1A ReceptorsVoluminous substituents at the ortho and meta positions of the aryl group on the piperazine ring are predicted to increase affinity. uab.cat
Prazosin-related compoundsα1-adrenoceptorsThe stereochemistry and size of alkyl substituents on the piperazine ring influence affinity and selectivity. nih.gov

Investigation of Molecular Pathways and Cellular Interactions in Model Systems (e.g., Cell Lines, Organoids)

While much of the research on this compound analogues is at the molecular and cell-free level, some studies have investigated their effects in cellular model systems to elucidate their impact on molecular pathways and cellular interactions.

For instance, N-acyl-N-phenylpiperazines have been studied as potential inhibitors of Excitatory Amino Acid Transporters (EAATs). nih.gov These transporters play a crucial role in regulating neurotransmitter levels in the central nervous system, and their inhibition can modulate synaptic transmission.

In the context of cancer research, quinoxaline (B1680401) derivatives containing a phenyl-quinoxalin-ylsulfanyl)acetamide moiety have been evaluated for their antiproliferative activities in cancer cell lines. acs.org Some of these compounds showed inhibitory action on HCT-116 cancer cells, suggesting they may interfere with cellular pathways involved in cancer cell proliferation. acs.org

Furthermore, phenothiazine (B1677639) derivatives, which can be considered bioisosteres of the phenylpiperazine scaffold, have been shown to induce apoptosis and cell cycle arrest in cancer cells. researchgate.net These compounds can modulate various signaling pathways, including those involved in cell growth, proliferation, and survival. researchgate.net

Development and Application of this compound as Research Tools for Chemical Biology

The versatility of the this compound scaffold and its analogues makes them valuable as research tools in chemical biology. Their ability to be modified to target specific enzymes and receptors with high affinity and selectivity allows them to be used as probes to study the function of these biological targets.

For example, potent and selective GlyT-1 inhibitors derived from this scaffold can be used to investigate the role of glycine transport in neurotransmission and its potential as a therapeutic target for schizophrenia. nih.gov Similarly, selective 5-HT1A receptor ligands can be used to probe the physiological and pathological roles of this receptor in the central nervous system. uab.cat

The piperazine moiety itself is a frequently used heterocycle in the design of biologically active compounds due to its impact on physicochemical properties and its utility as a scaffold to arrange pharmacophoric groups. mdpi.com This makes the this compound framework a valuable starting point for the development of new chemical probes for a wide range of biological targets.

Advanced Analytical Method Development and Validation for Research Purity and Quantification

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography, Supercritical Fluid Chromatography) for Purity Assessment and Isomeric Separation

Chromatographic techniques are the cornerstone for assessing the purity of 2-Phenyl-2-(piperazin-1-yl)acetic acid. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing piperazine-containing compounds. nih.gov A C18 (octadecyl) column is a versatile and effective choice for separating the target compound from potential impurities. unodc.org Method development would involve optimizing the mobile phase composition, typically a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). Gradient elution is often preferred to resolve impurities with a wide range of polarities. nih.gov UV detection is suitable due to the presence of the phenyl chromophore in the molecule, with a typical detection wavelength around 220-240 nm. nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Interactive Table: Example HPLC Parameters for Purity Assessment

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution for a wide range of compounds. nih.gov
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and ionization in potential MS detection.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and elution strength. unodc.org
Gradient 5% B to 95% B over 20 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for analytical columns of this dimension.
Column Temp. 30 °CProvides reproducible retention times by controlling viscosity.
Detection UV at 230 nmWavelength where the phenyl group is expected to absorb strongly.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC): Direct GC analysis of this compound is challenging due to its low volatility and the presence of polar carboxylic acid and amine functional groups, which can cause poor peak shape and thermal degradation. Therefore, derivatization is typically required to convert the analyte into a more volatile and thermally stable form. nih.gov Silylation reagents (e.g., BSTFA) or esterification followed by acylation could be employed. A GC method would likely use a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). unodc.org While less direct than HPLC, GC can offer high resolution for certain volatile impurities.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. shimadzu.com This technique offers advantages such as high speed, high efficiency, and reduced organic solvent consumption. uva.es For a compound like this compound, a polar co-solvent (modifier) such as methanol (B129727) would be necessary to achieve elution. mmu.ac.uk SFC is particularly adept at chiral separations and can be highly effective for separating positional isomers, which can be a challenge in RP-HPLC. mmu.ac.uk The use of various stationary phases, including those with chiral selectors or different polarities, can be explored to achieve the desired isomeric separation. uva.es

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling and Structural Confirmation

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable for definitive structural confirmation and comprehensive impurity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the premier technique for identifying and characterizing impurities in pharmaceutical compounds. nih.gov Following separation by HPLC under conditions similar to those described above, the eluent is introduced into a mass spectrometer. Electrospray ionization (ESI) in positive mode would be effective for this molecule, likely generating a protonated molecular ion [M+H]⁺ at m/z 221.13.

Tandem MS (MS/MS) experiments involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate characteristic product ions. This fragmentation pattern serves as a "fingerprint" for the molecule, confirming its structure. nih.gov Potential fragmentation pathways for this compound could include the loss of the carboxylic acid group, cleavage of the piperazine (B1678402) ring, or loss of the entire piperazine moiety. This technique is highly sensitive and can be used to identify impurities present at very low levels (e.g., <0.1%). nih.gov By analyzing the mass-to-charge ratios of impurity peaks, tentative structures can be assigned, even without reference standards. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or derivatized impurities, GC-MS provides excellent separation and structural information. unodc.org The mass spectrometer detector offers high specificity, and the resulting electron ionization (EI) mass spectra, which contain extensive fragmentation patterns, can be compared against spectral libraries for impurity identification. This method is particularly useful for identifying starting materials, reagents, or low molecular weight by-products that may persist in the final compound.

Interactive Table: Potential Impurities and Their Characterization

Potential ImpurityStructureCharacterization MethodExpected Observation
Phenylacetic acidC₈H₈O₂LC-MS, GC-MSDetection of a peak with a molecular ion corresponding to its mass (e.g., [M-H]⁻ at m/z 135.05 in LC-MS).
PiperazineC₄H₁₀N₂LC-MS, GC-MSDetection of a peak with [M+H]⁺ at m/z 87.09. qascf.com
Dimerization ProductC₂₄H₃₀N₄O₂LC-MSDetection of a higher molecular weight species, with fragmentation confirming the linked structure.
Positional IsomerC₁₂H₁₆N₂O₂High-resolution LC-MS, SFC-MSSame molecular weight as the parent compound but different retention time and potentially different MS/MS fragmentation. nih.gov

Quantitative Analytical Method Development (e.g., Spectrophotometric, Chromatographic)

Accurate quantification is essential for research applications. Both spectrophotometric and chromatographic methods can be developed and validated for this purpose.

Chromatographic Quantification: An HPLC-UV method is the most common and reliable approach for quantifying this compound. The method developed for purity assessment can be adapted and validated for quantitative analysis. nih.gov Validation would be performed according to established guidelines (e.g., ICH), assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). ptfarm.plqascf.com A calibration curve is constructed by analyzing a series of known concentration standards and plotting peak area against concentration. The concentration of the analyte in a sample is then determined by interpolating its peak area from this curve.

Interactive Table: Validation Parameters for a Quantitative HPLC Method

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct proportional relationship between concentration and response. qascf.com
Accuracy 98.0% - 102.0% recoveryMeasures the closeness of the test results to the true value. qascf.com
Precision RSD ≤ 2.0%Measures the degree of scatter between a series of measurements. qascf.com
Specificity Analyte peak is resolved from impurities and degradantsEnsures the method is accurately measuring only the desired analyte.
LOD/LOQ Signal-to-Noise ≥ 3:1 (LOD), ≥ 10:1 (LOQ)Defines the lowest concentration that can be reliably detected and quantified. qascf.com

Spectrophotometric Quantification: A UV-Vis spectrophotometric method could be developed as a simpler, more rapid alternative for quantifying pure samples or formulations with no interfering excipients. nih.gov The method involves dissolving the compound in a suitable solvent (e.g., 0.1 M HCl) and measuring its absorbance at the wavelength of maximum absorption (λmax), which would be determined by scanning the UV spectrum. orscience.ru Beer's law (A = εbc) would be used to calculate the concentration based on the measured absorbance, the known molar absorptivity (ε), and the path length (b). nih.gov While fast, this method lacks the specificity of chromatography and is susceptible to interference from any impurities that absorb at the same wavelength.

Preparation and Characterization of Reference Standards for Research Purposes

A well-characterized reference standard is a prerequisite for accurate quantitative analysis and impurity identification. The reference standard for this compound must be of the highest possible purity and its structure must be unequivocally confirmed.

Preparation: The preparation of a reference standard involves synthesis followed by rigorous purification. Synthesis could be achieved by reacting an α-halo phenylacetic acid ester with piperazine. rjptonline.org Purification is critical and may involve multiple recrystallization steps or preparative chromatography to remove residual starting materials, by-products, and other impurities. The goal is to achieve a purity level of ≥99.5%.

Characterization: A comprehensive characterization is necessary to establish the identity, purity, and structure of the reference standard. This involves a suite of analytical techniques:

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure, connectivity of atoms, and stereochemistry. Mass Spectrometry (MS) confirms the molecular weight and provides fragmentation data consistent with the proposed structure.

Purity Assessment: A validated HPLC method is used to determine chromatographic purity. Orthogonal techniques, such as Gas Chromatography (for volatile impurities) or Differential Scanning Calorimetry (DSC) (for non-volatile inorganic/organic impurities), may also be used.

Content/Potency: The absolute content or potency is often determined by a mass balance approach, accounting for chromatographic purity, water content (by Karl Fischer titration), residual solvents (by headspace GC), and non-volatile inorganic content (by sulfated ash).

Physicochemical Characterization: Other properties such as melting point, appearance, and solubility are also documented.

The fully characterized material is then designated as the primary reference standard, against which working standards and routine samples are compared.

Future Perspectives and Emerging Research Directions for 2 Phenyl 2 Piperazin 1 Yl Acetic Acid

Exploration of Novel Synthetic Methodologies

While established routes to piperazine-containing molecules exist, the future of synthesizing 2-Phenyl-2-(piperazin-1-yl)acetic acid and its analogs lies in the development of more efficient, stereoselective, and environmentally benign methodologies. The piperazine (B1678402) scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs, driving continuous innovation in its synthesis. rsc.orgresearchgate.netresearchgate.net

Emerging research is likely to focus on palladium-catalyzed reactions, which offer efficient routes to arylpiperazines under aerobic conditions. mdpi.com Another promising avenue is the use of multi-component reactions, which allow for the construction of complex piperazine derivatives in a single step from simple precursors. Modern synthetic strategies are increasingly moving towards methods that offer high atom economy and reduce waste, such as visible-light-promoted decarboxylative annulation protocols.

A significant challenge and future goal is the development of robust asymmetric syntheses to access specific enantiomers of chiral piperazine derivatives. Techniques like iridium-catalyzed asymmetric hydrogenation of pyrazine (B50134) precursors are demonstrating high potential for producing a wide range of chiral piperazines with excellent enantioselectivity. acs.org The development of one-pot catalytic processes that combine several reaction steps without isolating intermediates represents a key direction for creating these valuable chiral building blocks efficiently. nih.gov

Table 1: Comparison of Emerging Synthetic Strategies for Piperazine Derivatives

Methodology Key Features Potential Advantages
Palladium-Catalyzed Amination Uses palladium catalysts to form C-N bonds. High efficiency, applicable to a wide range of aryl halides.
Iridium-Catalyzed Asymmetric Hydrogenation Hydrogenation of pyrazine precursors using chiral iridium catalysts. acs.org Excellent enantioselectivity for producing chiral piperazines. acs.org
One-Pot Organocatalytic Synthesis Combines multiple reaction steps in a single vessel using organic catalysts. nih.gov Increased efficiency, reduced waste, access to complex structures.
Multi-Component Reactions Combines three or more reactants in a single step. High atom economy, rapid generation of molecular diversity.
Visible-Light Photoredox Catalysis Uses light to drive chemical reactions. Mild reaction conditions, environmentally friendly.

Application in Organocatalysis and Asymmetric Catalysis

The rigid, chiral scaffold of this compound makes it an attractive candidate for development as a novel ligand in organocatalysis and asymmetric catalysis. Chiral ligands are crucial for modifying the reactivity and selectivity of metal centers, enabling the preferential formation of one enantiomer of a product. nih.gov The design of new chiral ligands remains a central task in catalysis research. nih.govresearchgate.net

Future research will likely explore the derivatization of the this compound core to create a library of ligands. The two nitrogen atoms of the piperazine ring can coordinate with various transition metals, while the stereocenter at the alpha-carbon can induce chirality in catalytic transformations. rsc.org The carboxylic acid group provides a convenient handle for further modification or for anchoring the ligand to a solid support.

Derivatives of this compound could be employed in a range of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond-forming reactions like Friedel-Crafts alkylations, and allylic substitutions. dicp.ac.cnnih.gov The combination of a hard amine donor (piperazine nitrogen) and potentially a soft donor (if the phenyl ring is functionalized) could lead to novel P,N-type ligands, which have shown superior performance in many catalytic systems. nih.govresearchgate.net The modular nature of the scaffold allows for systematic tuning of steric and electronic properties to optimize catalyst performance for specific reactions.

Development of Advanced Probes for Imaging and Sensing

There is a growing demand for sensitive and selective probes for the detection and imaging of biologically and environmentally important species, such as metal ions. nih.govresearchgate.netdoaj.orgmdpi.com The this compound structure contains key features that make it a promising platform for the design of next-generation fluorescent sensors.

The piperazine moiety is a well-known chelator for various metal ions, including biologically relevant ones like Cu²⁺, Zn²⁺, and Fe³⁺. nih.gov This inherent binding capability can be harnessed to create "turn-on" or "turn-off" fluorescent probes. The general strategy involves linking the piperazine recognition unit to a fluorophore. Upon binding to a target ion, the photophysical properties of the fluorophore are altered, leading to a detectable change in fluorescence. nih.gov

The phenylacetic acid portion of the molecule can serve as a part of the signaling unit or as a linker to attach various fluorophores. Future research could focus on creating derivatives where the phenyl ring is part of a larger conjugated system, such as a naphthalimide or fluorescein, to tune the optical properties (e.g., emission wavelength) for specific applications like live-cell imaging. nih.gov The carboxylic acid provides a versatile site for conjugation to other molecules or materials. Furthermore, radioiodinated versions of phenylacetic acid derivatives have been explored as potential brain imaging agents, suggesting a parallel path for developing radiotracers from this scaffold. amanote.com

Table 2: Potential Roles of Structural Moieties in Imaging Probes

Structural Moiety Potential Function in Probe Design Rationale
Piperazine Ring Recognition/Binding Site Nitrogen atoms can chelate metal ions and other analytes. nih.gov
Phenyl Group Fluorophore Component / Linker Can be integrated into a larger aromatic system to create a fluorophore or act as a rigid spacer.
Carboxylic Acid Conjugation Handle / Solubility Modifier Allows for covalent attachment to biomolecules, surfaces, or other signaling units; can improve water solubility.
Chiral Center Enantioselective Recognition Could be exploited for the chiral recognition of biological molecules.

Role in Fragment-Based Drug Discovery and Lead Optimization (Early-stage, non-clinical research)

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in the pharmaceutical industry. pharmacelera.com This approach uses small, low-complexity molecules ("fragments") that bind weakly to a biological target, and then optimizes these fragments into more potent, drug-like leads. pharmacelera.comlifechemicals.com The this compound scaffold is an ideal candidate for FBDD campaigns due to its inherent "privileged structure" status. The piperazine ring is a common motif in many FDA-approved drugs and bioactive molecules. researchgate.netmdpi.comnih.gov

This compound can be viewed as a combination of three key fragments: a phenyl group, a piperazine ring, and an acetic acid moiety. Each of these can be explored for its interaction with a target protein. In a typical FBDD workflow, this molecule could serve as a starting "hit." Subsequent lead optimization could involve several strategies:

Fragment Growing : Adding chemical groups to the phenyl ring or the second nitrogen of the piperazine to explore adjacent binding pockets on the target protein. pharmacelera.comresearchgate.net

Fragment Linking : If another fragment is found to bind nearby, the acetic acid group could be used as a linker to connect the two, often resulting in a significant increase in binding affinity. lifechemicals.com

Scaffold Hopping : Replacing the phenyl ring with other aromatic or heterocyclic systems to improve properties while maintaining key binding interactions.

The piperazine core itself is metabolically stable and offers vectors for modification in two distinct directions, making it a versatile scaffold for optimization. mdpi.comnih.gov Research on related phenyl piperazinyl acetic acids has already identified potent inhibitors of biological targets like the glycine (B1666218) transporter 1 (GlyT-1), demonstrating the therapeutic potential of this chemical class. nih.gov

Interdisciplinary Research with Nanotechnology and Materials Science

The unique chemical properties of this compound make it a compelling building block for interdisciplinary research in nanotechnology and materials science. Its ability to participate in self-assembly, act as a ligand, and be grafted onto surfaces opens up numerous possibilities for creating advanced functional materials.

In nanotechnology, derivatives of this compound are well-suited for functionalizing nanoparticles to create sophisticated drug delivery systems. Research has shown that piperazine and its carboxylic acid derivatives can be grafted onto mesoporous silica (B1680970) nanocarriers to enhance the loading and control the release of anticancer drugs. nih.gov The phenylacetic acid moiety can be encapsulated within polymer nanoparticles, with the carboxylic acid group potentially influencing drug loading and release profiles. nsf.gov Furthermore, the piperazine unit can be conjugated to protein nanocages like ferritin to facilitate the delivery of therapeutics such as siRNA. nih.gov The carboxylic acid group is particularly useful for coating and stabilizing magnetic nanoparticles for applications in biocatalysis or enzyme assays. researchgate.net

In materials science, the piperazine ring is being explored as a building block for novel functional materials. ontosight.ai Its electron-donating nature and specific conformation make it a promising component for creating materials with aggregation-induced emission (AIE) properties, which are valuable for applications in optoelectronics and photodynamic therapy. rsc.orgrsc.org The ability of piperazine to act as a bridging ligand for metal ions allows for the construction of coordination polymers. wikipedia.org Additionally, piperazine can serve as a cross-linking agent to enhance the mechanical and thermal properties of advanced polymers like polyimide aerogels. acs.org The capacity of related molecules to form ordered, self-assembled structures on surfaces also suggests potential applications in molecular electronics and surface engineering. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenyl-2-(piperazin-1-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of phenylacetic acid derivatives with piperazine under nucleophilic substitution conditions. For example, similar compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid) are synthesized via coupling reactions using activating agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) . Optimization includes temperature control (0–25°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient). Yield improvements are achieved by stoichiometric adjustments (1.2–1.5 eq piperazine) and monitoring via TLC/HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon assignments (e.g., aromatic protons at δ 7.2–7.5 ppm, piperazine methylenes at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 247.12 for C₁₂H₁₄N₂O₂) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) using acetonitrile/water mobile phases .

Q. What storage conditions are critical for maintaining the stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hygroscopic degradation or oxidation. Desiccants (e.g., silica gel) are recommended for long-term storage .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) can be processed using SHELXL for refinement. Key steps include:

  • Data Integration : Use SHELXS for initial phase determination.
  • Refinement : Apply SHELXL with restraints for bond lengths/angles and displacement parameters. Validate with R-factor convergence (<5%) and Fourier difference maps .
  • Example: Transition metal complexes of related piperazinyl acetic acids were resolved this way, revealing octahedral coordination geometries .

Q. How do computational (DFT) and experimental data reconcile in predicting the acidity (pKa) of the carboxylic group in this compound?

  • Methodological Answer : Compare experimental pKa (determined via potentiometric titration in H₂O/EtOH) with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set). Discrepancies (<0.5 units) may arise from solvation effects; refine computational models using implicit solvent models (e.g., COSMO) .

Q. What strategies are effective for impurity profiling in pharmaceutical analogs of this compound?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) to detect impurities at trace levels (LOQ < 0.1%). Structural elucidation of byproducts (e.g., ethyl ester derivatives) is achieved via fragmentation patterns (e.g., m/z 275 → 231 for ester hydrolysis) .

Q. How does stereochemistry at the chiral center influence pharmacological activity in related compounds?

  • Methodological Answer : Enantioselective synthesis (e.g., chiral auxiliaries or catalysts) followed by in vitro assays (e.g., receptor binding studies) can reveal activity differences. For example, (R)-enantiomers of cetirizine analogs show higher H₁-receptor affinity than (S)-forms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

  • Methodological Answer : Re-evaluate computational solubility models (e.g., Abraham solvation parameters) by incorporating experimental logP values (e.g., shake-flask method in octanol/water). Adjust for ionization effects using Henderson-Hasselbalch corrections .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight246.26 g/mol (C₁₂H₁₄N₂O₂)
Melting Point187–190°C (analog data)
pKa (Carboxylic Acid)~2.8 (predicted DFT)
HPLC Purity>98% (C18, MeCN/H₂O)
Crystal System (Analog)Monoclinic, P2₁/c

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.